An In-depth Technical Guide to Bpoc-Arg(Mtr)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
An In-depth Technical Guide to Bpoc-Arg(Mtr)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of therapeutic peptide development, the strategic selection of protected amino acid derivatives is paramount to achieving high-purity, high-yield synthesis of complex peptide sequences. Arginine, with its highly basic guanidinium side chain, presents a particular challenge, necessitating robust protection to prevent side reactions during solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive analysis of Nα-2-(p-biphenyl)isopropoxycarbonyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine (Bpoc-Arg(Mtr)-OH), a specialized amino acid derivative designed for specific applications in peptide chemistry.
This guide will delve into the unique chemical properties and structural features of Bpoc-Arg(Mtr)-OH, elucidating the distinct roles of the Bpoc and Mtr protecting groups. We will explore the mechanistic basis for their application and provide a detailed, field-proven protocol for the use of Bpoc-Arg(Mtr)-OH in SPPS, offering insights into the causality behind experimental choices.
Chemical Properties and Structure
Bpoc-Arg(Mtr)-OH is a derivative of the amino acid L-arginine, where the α-amino group and the side-chain guanidino group are protected by a Bpoc and an Mtr group, respectively.
Chemical Structure:
Figure 1: 2D structure of Bpoc-Arg(Mtr)-OH.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 117368-03-3 | [1] |
| Molecular Formula | C32H40N4O7S | [2] |
| Molecular Weight | 624.76 g/mol | [1][3] |
| Appearance | White to off-white powder | |
| Storage Temperature | -20°C | [4] |
The Orthogonal Protection Strategy: Bpoc and Mtr
The utility of Bpoc-Arg(Mtr)-OH in peptide synthesis stems from the orthogonal nature of its two protecting groups. Orthogonality in this context refers to the ability to selectively remove one protecting group under specific conditions without affecting the other[5][6][7]. This allows for precise control over the synthetic process.
The Nα-Bpoc (2-(p-biphenyl)isopropoxycarbonyl) Protecting Group
The Bpoc group is a highly acid-labile carbamate-type protecting group[8]. Its defining characteristic is its exceptional sensitivity to mild acidic conditions, allowing for its removal with very dilute solutions of trifluoroacetic acid (TFA), typically 0.2-0.5% in dichloromethane (CH2Cl2), or with formic acid[8].
Advantages of the Bpoc Group:
-
Mild Deprotection: The extreme acid lability of the Bpoc group allows for the use of very mild deprotection conditions. This is particularly advantageous when synthesizing peptides containing acid-sensitive residues or modifications, such as phosphorylation[8].
-
Orthogonality: The Bpoc group is stable to the basic conditions used for the cleavage of Fmoc (9-fluorenylmethyloxycarbonyl) groups, and its removal conditions are significantly milder than those required for Boc (tert-butoxycarbonyl) group cleavage (typically 25-50% TFA in CH2Cl2)[9][10].
Disadvantages of the Bpoc Group:
-
Instability: The high acid sensitivity can also be a drawback, as Bpoc-protected amino acids can be unstable during storage and handling if exposed to even trace amounts of acid.
-
Cost and Availability: Bpoc-protected amino acids are generally less common and more expensive than their Boc or Fmoc counterparts.
The Nω-Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) Protecting Group
The Mtr group is an acid-labile sulfonyl-type protecting group used for the guanidino function of arginine[11]. It is stable to the mild acidic conditions used for Bpoc group removal but can be cleaved under strong acidic conditions, typically with high concentrations of TFA or with hydrogen fluoride (HF)[11][12].
Cleavage of the Mtr Group:
The removal of the Mtr group often requires prolonged treatment with strong acids and the use of scavengers, such as phenol or thioanisole, to prevent side reactions[11][13][14]. For example, cleavage can be achieved with a solution of 5% (w/w) phenol in TFA over several hours[11][13].
Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
The unique combination of the highly acid-labile Bpoc group and the more robust Mtr group makes Bpoc-Arg(Mtr)-OH a valuable tool for specific synthetic strategies, particularly in the synthesis of peptides where minimal acid exposure is critical during the chain assembly.
Experimental Protocol: Stepwise SPPS using Bpoc-Arg(Mtr)-OH
This protocol outlines the manual solid-phase synthesis of a peptide containing an Arg(Mtr) residue using Bpoc chemistry.
Materials:
-
Bpoc-Arg(Mtr)-OH
-
Other required Bpoc-protected amino acids
-
Appropriate solid support (e.g., Wang resin, Rink amide resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Scavengers for final cleavage (e.g., phenol, thioanisole, water, triisopropylsilane)
-
Kaiser test kit
Workflow Diagram:
Figure 2: General workflow for SPPS using Bpoc-amino acids.
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Bpoc Deprotection:
-
Treat the resin with a solution of 0.5% TFA in DCM for 15 minutes.
-
Drain the deprotection solution.
-
Rationale: The very low concentration of TFA is sufficient to cleave the Bpoc group without affecting the Mtr group or other more acid-stable side-chain protecting groups.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (3x).
-
Neutralize the resin with a solution of 10% DIEA in DCM (2x for 2 minutes each).
-
Wash the resin again with DCM (3x) and then with DMF (3x) to prepare for coupling.
-
Rationale: Thorough washing is crucial to remove all traces of acid and the cleaved Bpoc by-products. Neutralization is essential to deprotonate the N-terminal amine for the subsequent coupling reaction.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Bpoc-Arg(Mtr)-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours.
-
Rationale: Pre-activation of the amino acid is necessary to form a highly reactive species for efficient amide bond formation. The extended coupling time may be necessary due to the steric bulk of the Mtr group.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be required.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Mtr Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for Mtr removal and cleavage from the specific resin used. A common cocktail is TFA/phenol/water/thioanisole/ethanedithiol (82.5:5:5:5:2.5) for 2-4 hours.
-
Rationale: A strong acid cocktail is required to cleave the Mtr group and release the peptide from the resin. The scavengers are critical to prevent side reactions with sensitive amino acids like tryptophan and methionine.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture and precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
Bpoc-Arg(Mtr)-OH offers a specialized tool for peptide chemists, enabling the synthesis of arginine-containing peptides under exceptionally mild deprotection conditions during chain elongation. The orthogonal nature of the highly acid-labile Bpoc group and the more robust Mtr group allows for strategic applications, particularly in the synthesis of phosphopeptides and other acid-sensitive sequences. While the Bpoc strategy may present challenges in terms of reagent stability and cost, its advantages in specific contexts make it an invaluable component of the peptide chemist's toolbox. A thorough understanding of the chemical properties and the rationale behind the experimental protocol, as outlined in this guide, is crucial for the successful application of Bpoc-Arg(Mtr)-OH in the development of novel therapeutic peptides.
References
(Please note that while the following references provide context on the chemical groups and synthesis techniques, a specific, detailed protocol for Bpoc-Arg(Mtr)-OH in a peer-reviewed journal was not identified in the search. The provided protocol is a composite based on established principles of Bpoc and Mtr chemistry in SPPS.)
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
JoVE. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine. [Link]
-
ACS Publications. Amino Acid-Protecting Groups. [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]
-
SpringerLink. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
-
Howei. CAS 117368-03-3 | Bpoc-Arg(Mtr)-OH,≥95%. [Link]
-
PubChem. Bpoc-Arg(Mtr)-OH. [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
RSC Publishing. The synthesis of phosphopeptides via the Bpoc-based approach. [Link]
-
ResearchGate. shows the cleavage conditions for the Boc group. [Link]
-
Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
NIH. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]
-
Wiley-VCH. 1 Protection Reactions. [Link]
- Google Patents. EP1968995A1 - Methods for the synthesis of arginine-containing peptides.
-
University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
- Google Patents. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Nowick Lab. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
NIH. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]
-
Springer. Protecting Groups in Peptide Synthesis. [Link]
-
Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]
-
ResearchGate. The solid phase synthesis of peptides containing an arginine residue with an unprotected guanidine group. [Link]
-
ACS Publications. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. [Link]
-
RSC Publishing. Orthogonal N,N-deprotection strategies of β-amino esters. [Link]
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- 8. The synthesis of phosphopeptides via the Bpoc-based approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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